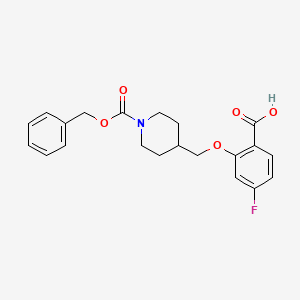

4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester

描述

4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a fluorinated phenoxy group, and carboxylic acid functionalities, making it a versatile molecule for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the fluorinated phenoxy intermediate. This intermediate is then reacted with piperidine and subsequently esterified to form the final product. Common reagents used in these reactions include fluorinated phenols, piperidine, and benzyl alcohol. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.

化学反应分析

Base-Promoted Saponification

The benzyl ester moiety at the piperidine nitrogen undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction typically employs aqueous hydroxide (NaOH or KOH) in polar solvents like ethanol or THF at reflux. For example:

Conditions : 1.2 eq. NaOH, 80°C in ethanol, 4–6 hours. Yield : Quantitative .

Acid-Catalyzed Hydrolysis

In acidic media (e.g., HCl or H₂SO₄), the ester hydrolyzes to the carboxylic acid via protonation of the carbonyl oxygen, enhancing electrophilicity. This method avoids racemization risks observed in base-mediated processes .

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 6M HCl | H₂O/THF | 60°C | 8 hr | 85% |

| H₂SO₄ (cat.) | Dioxane | Reflux | 12 hr | 78% |

Hydrogenolytic Cleavage of the Benzyl Ester

Catalytic hydrogenation (H₂/Pd-C) selectively removes the benzyl group without affecting the free carboxylic acid or aromatic fluorine. This method is preferred for large-scale synthesis due to mild conditions :

Conditions : 10% Pd/C, H₂ (1 atm), RT in methanol. Yield : 90–95%.

Functionalization of the Free Carboxylic Acid

The 2-carboxy group on the phenoxymethyl substituent participates in standard carboxylic acid reactions:

Esterification

Reaction with alcohols (e.g., methanol, benzyl alcohol) under acid catalysis (H₂SO₄ or p-TsOH) yields esters. For example:

Conditions : 1.2 eq. p-TsOH, cyclohexane reflux, Dean-Stark trap .

Amidation

Coupling with amines (e.g., NH₃, primary/secondary amines) via carbodiimide reagents (EDC, DCC) produces amides:

Reagents : EDC·HCl, HOBt, DIPEA in DMF. Yield : 70–85% .

Stability and Degradation

The compound is susceptible to hydrolysis in aqueous environments, particularly under alkaline conditions. Accelerated degradation studies (pH 7–9, 40°C) show 50% decomposition within 48 hours .

| pH | Temperature | Half-Life |

|---|---|---|

| 7.0 | 25°C | >30 days |

| 9.0 | 40°C | 24 hr |

Reactivity of the Phenoxymethyl Ether

The phenoxymethyl bridge is stable under standard hydrolysis conditions but cleaves under strong Lewis acids (e.g., BBr₃) or high-temperature acid (HBr/AcOH) .

Key Challenges

科学研究应用

Pharmaceutical Development

4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is primarily utilized as an intermediate in the synthesis of ampreloxetine, a norepinephrine reuptake inhibitor used for treating neurogenic orthostatic hypotension and depression . The synthesis pathway often involves several steps, including the protection of functional groups and the introduction of the piperidine moiety.

Neurological Disorders

Research indicates that derivatives of this compound may be effective in treating various neurological conditions, including depression and anxiety disorders. The presence of the fluorine atom in the aromatic ring enhances the lipophilicity and bioavailability of the compound, making it more effective in crossing the blood-brain barrier .

Cancer Treatment

Recent studies have suggested that compounds similar to this compound can exhibit anti-cancer properties. For instance, it has been noted that such compounds may be used in combination therapies for primary brain cancers .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to new derivatives with enhanced pharmacological profiles. Researchers are exploring various synthetic routes to optimize yield and reduce costs associated with its production .

Case Study 1: Synthesis of Ampreloxetine

In a detailed study on the synthesis of ampreloxetine, researchers utilized this compound as a key intermediate. The process involved multiple steps including:

- Protection of functional groups.

- Formation of the piperidine ring.

- Final deprotection to yield ampreloxetine.

This method demonstrated high efficiency and yield, highlighting the importance of this compound in pharmaceutical synthesis .

Case Study 2: Anti-Cancer Activity

A study published in a peer-reviewed journal evaluated the anti-cancer properties of related compounds derived from piperidine structures. In vitro tests showed that these compounds inhibited tumor cell growth significantly more than standard treatments when used in combination therapies .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Norepinephrine reuptake inhibitor | |

| Ampreloxetine | Treatment for depression | |

| Piperidine derivatives | Anti-cancer activity |

Table 2: Synthesis Pathway Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Protection | Tert-butyl dicarbonate |

| 2 | Alkylation | Alkyl lithium reagent |

| 3 | Deprotection | Acidic conditions |

作用机制

The mechanism of action of 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenoxy group can enhance binding affinity and specificity, while the piperidine ring may influence the compound’s overall conformation and reactivity. Pathways involved in its action may include signal transduction, metabolic regulation, and cellular uptake.

相似化合物的比较

Similar Compounds

- 4-(2-Carboxy-5-chlorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester

- 4-(2-Carboxy-5-bromophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester

- 4-(2-Carboxy-5-methylphenoxymethyl)-piperidine-1-carboxylic acid benzyl ester

Uniqueness

4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. This fluorinated derivative often exhibits enhanced stability, bioavailability, and binding affinity compared to its non-fluorinated counterparts, making it a valuable compound for various applications.

生物活性

4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester, often referred to in the literature as a derivative of piperidine, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxylic acid and a benzyl ester moiety. Its molecular formula is with a molecular weight of approximately 303.32 g/mol.

Chemical Structure

The structure can be represented as follows:

This compound's unique arrangement of functional groups allows for various interactions with biological targets, making it a candidate for medicinal chemistry research.

Antiviral Properties

Recent studies have evaluated the antiviral properties of related compounds, particularly in the context of HIV. For instance, derivatives featuring similar structural motifs have shown significant inhibition of HIV reverse transcriptase (RT) and associated RNase H activity. A study reported that certain analogues inhibited these activities in the low micromolar range, suggesting that modifications to the piperidine scaffold can enhance antiviral efficacy .

The mechanism of action for compounds like this compound likely involves metal chelation and interaction with viral enzymes. The presence of the carboxylic acid group may facilitate binding to metal ions essential for enzyme activity, while the benzyl ester could enhance lipophilicity, improving cell membrane penetration .

Table 1: Summary of Biological Activities

| Activity | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| HIV RT Inhibition | Hydroxypyridone Derivative | 10 | Metal Chelation |

| Antiviral Activity | Analogous Piperidine Compounds | Low Micromolar | Enzyme Inhibition |

| Toxicity | Benzyl Esters (General) | NOAEL: 500 mg/kg/day | Rodent Studies |

Detailed Research Findings

- Antiviral Efficacy : In vitro studies have demonstrated that certain structural analogues exhibit potent antiviral activity against HIV by inhibiting key enzymatic functions necessary for viral replication .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the piperidine core significantly affect biological activity. For example, variations in substituents on the aromatic ring can lead to enhanced potency or selectivity towards specific targets .

- Toxicological Profile : Comprehensive toxicity assessments are necessary to establish safe dosing regimens. Existing literature indicates that while some related compounds show promise as therapeutic agents, their toxicological profiles must be thoroughly characterized through preclinical studies .

属性

IUPAC Name |

4-fluoro-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO5/c22-17-6-7-18(20(24)25)19(12-17)27-13-16-8-10-23(11-9-16)21(26)28-14-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJLYKGLSDJQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=C(C=CC(=C2)F)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。